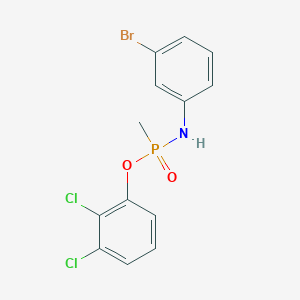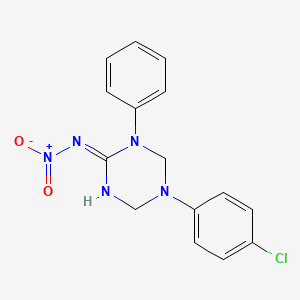
2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate, also known as Compound 1, is a synthetic organophosphorus compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for use in a range of different research areas.
Mechanism of Action
The mechanism of action of 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase. This inhibition can lead to a range of biochemical and physiological effects, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 has a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 in lab experiments is its unique structure and properties, which make it a promising candidate for use in a range of different research areas. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a tool in scientific research. Additionally, further studies may be needed to fully understand the advantages and limitations of using this compound in lab experiments, and to develop new methods for synthesizing and handling this compound.
Synthesis Methods
2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 can be synthesized using a number of different methods, including the reaction of 2,3-dichlorophenol with N-(3-bromophenyl)-P-methylphosphonamidic chloride in the presence of a suitable base. Other methods include the reaction of 2,3-dichlorophenyl isocyanate with N-(3-bromophenyl)-P-methylphosphonamidic chloride, or the reaction of 2,3-dichlorophenyl isocyanate with N-(3-bromophenyl)-P-methylphosphonamidic acid.
Scientific Research Applications
2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs for the treatment of various diseases. For example, studies have shown that this compound 1 has anti-tumor activity, and may be useful in the treatment of certain types of cancer.
properties
IUPAC Name |
3-bromo-N-[(2,3-dichlorophenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2NO2P/c1-20(18,17-10-5-2-4-9(14)8-10)19-12-7-3-6-11(15)13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJKYLCMPEUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC(=CC=C1)Br)OC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)
![2-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)

![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)
![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6014993.png)
![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]-2-(benzylthio)acetamide](/img/structure/B6014999.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6015007.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)

![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)